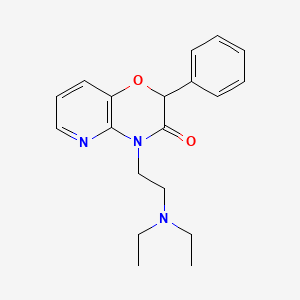
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido-oxazinone core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpyridine with diethylaminoethyl chloride under basic conditions, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Uniqueness
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its specific diethylaminoethyl and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
86267-51-8 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[2-(diethylamino)ethyl]-2-phenylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C19H23N3O2/c1-3-21(4-2)13-14-22-18-16(11-8-12-20-18)24-17(19(22)23)15-9-6-5-7-10-15/h5-12,17H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
XOFHJZKBTCSYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=O)C(OC2=C1N=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















